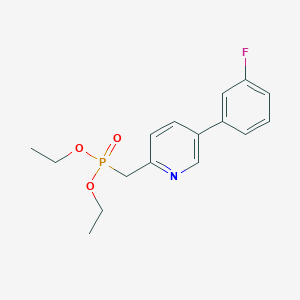

Diethyl ((5-(3-fluorophenyl)pyridin-2-yl)methyl)phosphonate

Description

Diethyl ((5-(3-fluorophenyl)pyridin-2-yl)methyl)phosphonate is an organic compound with the molecular formula C16H19FNO3P. It is a phosphonate ester that features a pyridine ring substituted with a 3-fluorophenyl group and a diethyl phosphonate group.

Properties

IUPAC Name |

2-(diethoxyphosphorylmethyl)-5-(3-fluorophenyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FNO3P/c1-3-20-22(19,21-4-2)12-16-9-8-14(11-18-16)13-6-5-7-15(17)10-13/h5-11H,3-4,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPOPYWOLIYKTLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=NC=C(C=C1)C2=CC(=CC=C2)F)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FNO3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380894-77-9 | |

| Record name | Diethyl {[4-(3-fluorophenyl)-2-pyridyl]methyl} phosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl ((5-(3-fluorophenyl)pyridin-2-yl)methyl)phosphonate typically involves the reaction of a pyridine derivative with a phosphonate ester. One common method includes the use of a palladium-catalyzed coupling reaction, where a pyridine derivative is reacted with a diethyl phosphonate in the presence of a palladium catalyst and a suitable base . The reaction conditions often require an inert atmosphere and controlled temperature to ensure high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

Diethyl ((5-(3-fluorophenyl)pyridin-2-yl)methyl)phosphonate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

Reduction: Reduction reactions can convert the phosphonate ester to phosphine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the phosphonate group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Phosphonic acids

Reduction: Phosphine derivatives

Substitution: Substituted pyridine or phosphonate compounds

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- Diethyl ((5-(3-fluorophenyl)pyridin-2-yl)methyl)phosphonate is noted for its role as an intermediate in the synthesis of bioactive compounds. It has been utilized in the development of protease activated receptor-1 (PAR1) antagonists, which are significant in treating cardiovascular diseases and other conditions related to thrombotic disorders .

- Synthesis of Himbacine Analogs

- Pharmaceutical Development

Data Table of Applications

Case Study 1: PAR1 Antagonist Development

In a study focused on developing PAR1 antagonists, this compound was synthesized to evaluate its efficacy in inhibiting platelet activation. The results indicated significant inhibition rates, suggesting its potential as a therapeutic agent in thrombotic disorders.

Case Study 2: Himbacine Analog Synthesis

A research project aimed at synthesizing himbacine analogs utilized this compound as a key intermediate. The study reported successful synthesis under optimized conditions, yielding compounds with enhanced pharmacological profiles compared to traditional himbacine.

Mechanism of Action

The mechanism of action of diethyl ((5-(3-fluorophenyl)pyridin-2-yl)methyl)phosphonate involves its interaction with specific molecular targets. The compound can act as an inhibitor or antagonist by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

- Diethyl ((5-(3-chlorophenyl)pyridin-2-yl)methyl)phosphonate

- Diethyl ((5-(3-bromophenyl)pyridin-2-yl)methyl)phosphonate

- Diethyl ((5-(3-methylphenyl)pyridin-2-yl)methyl)phosphonate

Uniqueness

Diethyl ((5-(3-fluorophenyl)pyridin-2-yl)methyl)phosphonate is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in medicinal chemistry .

Biological Activity

Diethyl ((5-(3-fluorophenyl)pyridin-2-yl)methyl)phosphonate is a phosphonate ester characterized by the molecular formula C16H19FNO3P. It features a pyridine ring substituted with a 3-fluorophenyl group and a diethyl phosphonate moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and receptor antagonist.

Synthesis Methods

The synthesis of this compound typically involves the reaction of a pyridine derivative with a phosphonate ester. Common methods include:

- Palladium-Catalyzed Coupling : This method utilizes a palladium catalyst to facilitate the reaction between a pyridine derivative and diethyl phosphonate, often under basic conditions to promote nucleophilic attack on the electrophilic carbon of the phosphonate.

Chemical Reactions

This compound can undergo several chemical transformations, including:

- Oxidation : Leading to the formation of phosphonic acids.

- Reduction : Converting the phosphonate ester into phosphine derivatives.

- Nucleophilic Substitution : Occurring at either the pyridine ring or the phosphonate group.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, acting as an inhibitor or antagonist. This interaction modulates enzyme or receptor activities, which can be crucial in various biological pathways.

Case Studies and Research Findings

- Enzyme Inhibition : Research indicates that compounds similar to this compound exhibit significant inhibitory effects on various enzymes, including adenosine kinase (AdK). Inhibitors in this class have shown IC50 values around 100 nM, indicating their potency in raising endogenous adenosine levels, which may have therapeutic implications for conditions such as epilepsy .

- Pharmacological Potential : The presence of the fluorine atom in this compound enhances its lipophilicity and stability, potentially improving its bioavailability and interaction with biological targets compared to similar compounds lacking fluorine .

- Comparative Studies : In comparative studies with other phosphonates, such as diethyl ((5-(3-chlorophenyl)pyridin-2-yl)methyl)phosphonate, it was found that the fluorinated variant has superior biological activity due to its unique electronic properties imparted by the fluorine substituent .

Data Table: Biological Activity Comparison

| Compound Name | IC50 (nM) | Mechanism of Action | Comments |

|---|---|---|---|

| This compound | ~100 | Adenosine kinase inhibition | High potency in raising adenosine levels |

| Diethyl ((5-(3-chlorophenyl)pyridin-2-yl)methyl)phosphonate | ~200 | Adenosine kinase inhibition | Lower potency compared to fluorinated variant |

| Diethyl ((5-(3-bromophenyl)pyridin-2-yl)methyl)phosphonate | ~250 | Adenosine kinase inhibition | Significantly less active |

Q & A

Q. What is the recommended synthetic route for Diethyl ((5-(3-fluorophenyl)pyridin-2-yl)methyl)phosphonate in academic settings?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving palladium-catalyzed cross-coupling and phosphonate functionalization. Key steps include:

Coupling Reaction : Use Pd₂(dba)₃ and BINAP as catalysts in toluene under nitrogen to attach the 3-fluorophenyl group to the pyridine core .

Phosphonate Introduction : React the intermediate with diethyl phosphite under click chemistry conditions (e.g., copper-catalyzed azide-alkyne cycloaddition) to achieve regioselective phosphonate addition .

Q. How is the structure of this compound characterized?

- Methodological Answer : Structural confirmation relies on spectroscopic techniques:

- NMR : Use ¹H, ¹³C, and ³¹P NMR to identify proton environments, carbon frameworks, and phosphorus connectivity. 2D NMR (e.g., HSQC, HMBC) resolves regiochemical ambiguities .

- Mass Spectrometry : High-resolution ESI-MS (exact mass: 323.06056 g/mol) confirms molecular composition .

- X-ray Crystallography (if crystals are obtainable): Resolves bond lengths and angles, though no direct data exists for this compound (see and for analogous structures).

Q. What are the primary research applications of this compound?

- Methodological Answer :

- Drug Development : Acts as a precursor for kinase inhibitors or fluorinated bioactive molecules due to its phosphonate group and aromatic fluorination .

- Material Science : The pyridine-phosphonate moiety may serve as a ligand in organic semiconductors or metal-organic frameworks (MOFs) .

- Analytical Chemistry : Used in NMR mixture studies (e.g., DEA/DMSO-d6 solvent systems) to evaluate spin diffusion and resolve overlapping signals .

Advanced Research Questions

Q. What reaction mechanisms are involved in the functionalization of the pyridinylmethylphosphonate moiety?

- Methodological Answer : The phosphonate group undergoes nucleophilic substitution (Sₙ2) or metal-catalyzed cross-coupling:

- Substitution : React with Grignard reagents or amines in polar aprotic solvents (e.g., DMF) at 60–100°C .

- Cross-Coupling : Use Pd(0) catalysts (e.g., Pd(PPh₃)₄) to couple with aryl halides, leveraging the phosphonate’s electron-withdrawing effect to activate the pyridine ring .

- Key Data :

| Reaction Type | Catalyst | Yield Range | Reference |

|---|---|---|---|

| Sₙ2 | None | 50–70% | |

| Suzuki Coupling | Pd(PPh₃)₄ | 65–80% |

Q. How can researchers address contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Contradictions (e.g., overlapping ¹H NMR signals) require advanced NMR strategies:

- Selective Inversion Pulses : Isolate fluorine or phosphorus resonances in ¹H-¹⁹F or ¹H-³¹P HSQC-NOESY experiments to resolve proximity effects .

- Variable Temperature NMR : Lower temperatures (e.g., 278 K) reduce signal broadening in DEA/DMSO-d6, enhancing resolution .

- Computational Validation : Compare experimental ¹³C NMR shifts with DFT-calculated values to confirm assignments (see for analogous validation).

Q. What strategies optimize the regioselectivity in synthesizing derivatives of this compound?

- Methodological Answer : Regioselectivity is controlled by:

- Click Chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition ensures precise triazole formation at the pyridine C2 position .

- Directing Groups : Install temporary groups (e.g., Boc-protected amines) to steer phosphonate addition to specific sites, followed by deprotection .

- Solvent Effects : Use low-polarity solvents (e.g., toluene) to favor kinetic over thermodynamic products during coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.